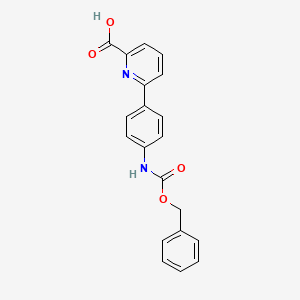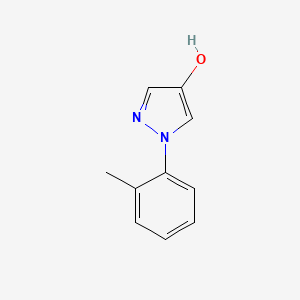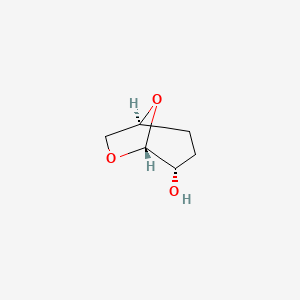
6-(4-Cbz-Aminopheny)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Cbz-Aminopheny)picolinic acid, also known as 6-Cbz-APA, is an organic compound with a molecular weight of 214.25 g/mol. It is a white solid with a melting point of 166-168°C and a boiling point of 240-243°C. 6-Cbz-APA is a derivative of the naturally occurring amino acid lysine and is used as a building block for peptide synthesis. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 6-(4-Cbz-Aminopheny)picolinic acid, 95% is not completely understood. However, it is believed that 6-(4-Cbz-Aminopheny)picolinic acid, 95% can form a hydrogen bond with lysine residues in proteins, which can affect the structure and function of the protein. Additionally, 6-(4-Cbz-Aminopheny)picolinic acid, 95% can form a covalent bond with lysine residues, which can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Cbz-Aminopheny)picolinic acid, 95% are not fully understood. However, it has been shown to inhibit protein-protein interactions and enzyme activity. Additionally, it has been shown to affect transcription factors and to have an effect on the structure and function of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-Cbz-Aminopheny)picolinic acid, 95% in lab experiments include its low cost, its availability, and its ability to form hydrogen and covalent bonds with lysine residues in proteins. The limitations of using 6-(4-Cbz-Aminopheny)picolinic acid, 95% in lab experiments include its instability in aqueous solutions and its potential toxicity.
Orientations Futures
For research involving 6-(4-Cbz-Aminopheny)picolinic acid, 95% include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, research could be conducted to develop more efficient and cost-effective methods of synthesis. Further research could also be conducted to investigate the potential toxicity of 6-(4-Cbz-Aminopheny)picolinic acid, 95% and to develop methods to reduce its toxicity. Lastly, research could be conducted to investigate the potential of 6-(4-Cbz-Aminopheny)picolinic acid, 95% as a therapeutic agent.
Méthodes De Synthèse
6-(4-Cbz-Aminopheny)picolinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with ethylenediamine in the presence of a catalyst such as zinc chloride. This reaction yields a mixture of 6-(4-Cbz-Aminopheny)picolinic acid, 95% and its isomer, 4-Cbz-APA. The mixture can then be separated using column chromatography. Other methods of synthesis include the condensation of lysine with 4-chlorobenzaldehyde and the reaction of 4-chlorobenzaldehyde with a mixture of ethylenediamine and acetic anhydride.
Applications De Recherche Scientifique
6-(4-Cbz-Aminopheny)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block for peptide synthesis. It has also been used in the synthesis of peptide-based inhibitors of protein-protein interactions, as well as in the synthesis of peptide-based inhibitors of enzyme activity. Additionally, 6-(4-Cbz-Aminopheny)picolinic acid, 95% has been used in the synthesis of peptide-based inhibitors of transcription factors.
Propriétés
IUPAC Name |
6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-8-4-7-17(22-18)15-9-11-16(12-10-15)21-20(25)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIHAARYITYJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)









